molecular formula C8H7N3O2 B14481111 4-Methyl-3-(pyridin-4-yl)-1,2,4-oxadiazol-5(4H)-one CAS No. 64908-12-9

4-Methyl-3-(pyridin-4-yl)-1,2,4-oxadiazol-5(4H)-one

Cat. No.: B14481111
CAS No.: 64908-12-9
M. Wt: 177.16 g/mol
InChI Key: JTTXNQWJNRMNPF-UHFFFAOYSA-N
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Description

4-Methyl-3-(pyridin-4-yl)-1,2,4-oxadiazol-5(4H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a pyridine ring and an oxadiazole ring. The presence of these rings imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(pyridin-4-yl)-1,2,4-oxadiazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxylic acid hydrazide with acetic anhydride, followed by cyclization to form the oxadiazole ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-(pyridin-4-yl)-1,2,4-oxadiazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of corresponding oxadiazole N-oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-Methyl-3-(pyridin-4-yl)-1,2,4-oxadiazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and coordination polymers.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(pyridin-4-yl)-1,2,4-oxadiazol-5(4H)-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    3-(pyridin-4-yl)-1,2,4-oxadiazol-5(4H)-one: Lacks the methyl group at the 4-position.

    4-Methyl-3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one: Pyridine ring is substituted at the 3-position instead of the 4-position.

Uniqueness: 4-Methyl-3-(pyridin-4-yl)-1,2,4-oxadiazol-5(4H)-one is unique due to the presence of the methyl group at the 4-position of the oxadiazole ring and the pyridine ring at the 4-position. This specific substitution pattern imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

64908-12-9

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

4-methyl-3-pyridin-4-yl-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C8H7N3O2/c1-11-7(10-13-8(11)12)6-2-4-9-5-3-6/h2-5H,1H3

InChI Key

JTTXNQWJNRMNPF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NOC1=O)C2=CC=NC=C2

Origin of Product

United States

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